
2-Methoxy-2,3-dimethylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2,3-dimethylbutanoic acid is an organic compound with the molecular formula C7H14O3. It is a carboxylic acid derivative characterized by the presence of a methoxy group and two methyl groups attached to the butanoic acid backbone. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2,3-dimethylbutanoic acid typically involves the esterification of 2,3-dimethylbutanoic acid followed by methoxylation. One common method involves the reaction of 2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester. This ester is then treated with sodium methoxide to introduce the methoxy group, yielding this compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems allows for precise control over reaction conditions, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methoxy-2,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Methoxy-2,3-dimethylbutanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It serves as a building block for the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methoxy-2,3-dimethylbutanoic acid exerts its effects involves interactions with specific molecular targets. The methoxy group and carboxylic acid functionality allow it to participate in hydrogen bonding and electrostatic interactions, influencing its reactivity and binding affinity. These interactions can modulate enzyme activity and affect metabolic pathways .
Comparaison Avec Des Composés Similaires
2,2-Dimethylbutanoic acid: Similar in structure but lacks the methoxy group.
3,3-Dimethylbutanoic acid: Another structural isomer with different substitution patterns.
2-Methoxy-3,3-dimethylbutanoic acid: A closely related compound with slight variations in the position of the methoxy group.
Uniqueness: 2-Methoxy-2,3-dimethylbutanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H14O3 |
|---|---|
Poids moléculaire |
146.18 g/mol |
Nom IUPAC |
2-methoxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C7H14O3/c1-5(2)7(3,10-4)6(8)9/h5H,1-4H3,(H,8,9) |
Clé InChI |
RJHPIDXWUPJDPE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-3-(6-nitro-1,3-benzodioxol-5-yl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B12992173.png)
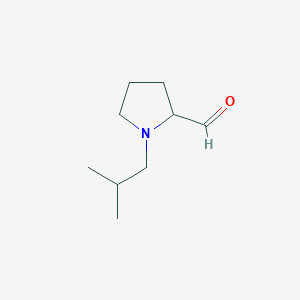

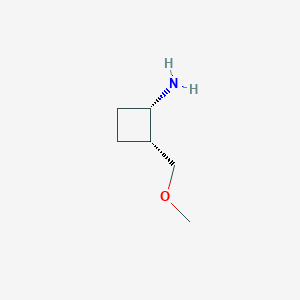
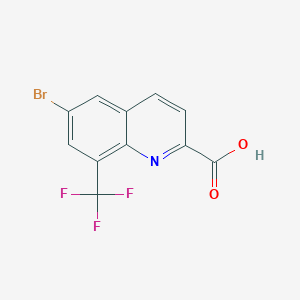
![tert-Butyl (R)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12992211.png)
![2-Amino-7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12992213.png)

![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12992220.png)

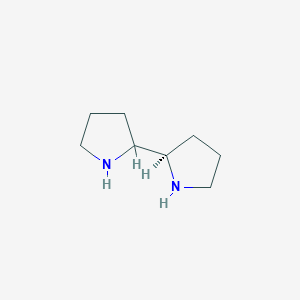
![2-Fluoro-3'-formyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12992242.png)
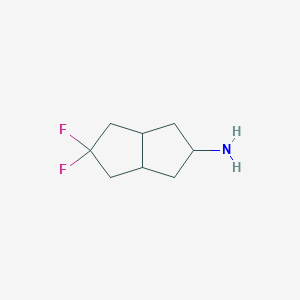
![ethyl 4-hydroxy-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B12992254.png)
